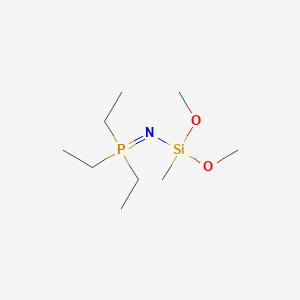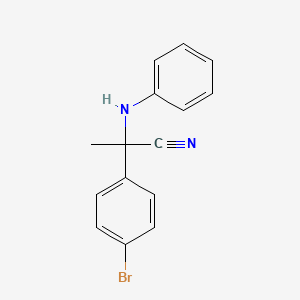
2-Anilino-2-(4-bromophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-2-(4-bromophenyl)propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an aniline group, a bromophenyl group, and a propanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-2-(4-bromophenyl)propanenitrile typically involves the reaction of aniline with 4-bromobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-2-(4-bromophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Anilino-2-(4-bromophenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Anilino-2-(4-bromophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromophenyl)propanenitrile
- Propionitrile
- Acetonitrile
- Malononitrile
- Pivalonitrile
- Butyronitrile
- Succinonitrile
Uniqueness
2-Anilino-2-(4-bromophenyl)propanenitrile is unique due to the presence of both an aniline group and a bromophenyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
68230-28-4 |
|---|---|
Formule moléculaire |
C15H13BrN2 |
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
2-anilino-2-(4-bromophenyl)propanenitrile |
InChI |
InChI=1S/C15H13BrN2/c1-15(11-17,12-7-9-13(16)10-8-12)18-14-5-3-2-4-6-14/h2-10,18H,1H3 |
Clé InChI |
XIPHPSIXTUKIHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C1=CC=C(C=C1)Br)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


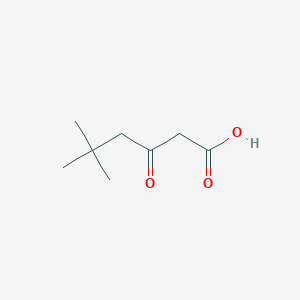
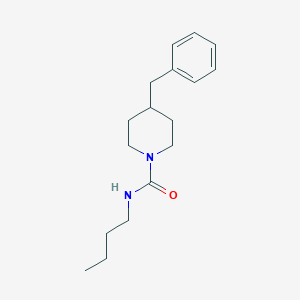
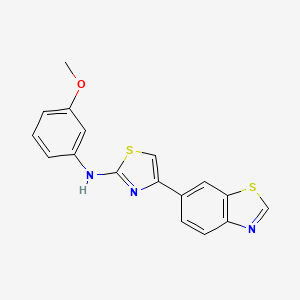
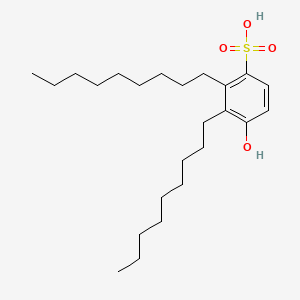
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
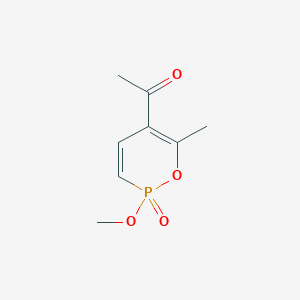
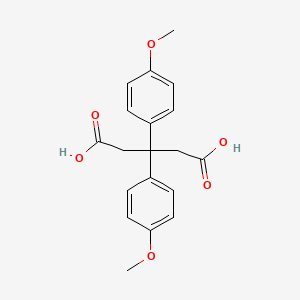
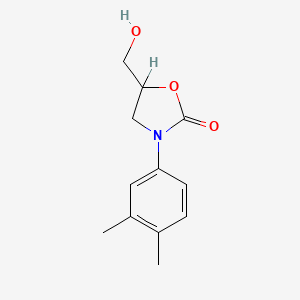

![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)

